molecular formula C15H22FNO2S B6918197 N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine

N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine

Cat. No.: B6918197
M. Wt: 299.4 g/mol
InChI Key: QBHCEMUQPUXFQZ-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a dioxothian ring

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2S/c1-15(2,12-5-3-6-13(16)9-12)11-17-14-7-4-8-20(18,19)10-14/h3,5-6,9,14,17H,4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHCEMUQPUXFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCS(=O)(=O)C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the Suzuki–Miyaura coupling reaction is a common method used to introduce the fluorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Reagents such as organoboron compounds are frequently used in reactions involving this compound. Conditions may include the use of palladium catalysts and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-fluorophenyl)-2-methylpropyl]-1,1-dioxothian-3-amine is unique due to its specific combination of a fluorophenyl group and a dioxothian ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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